Deapio-Platycodin D2

Übersicht

Beschreibung

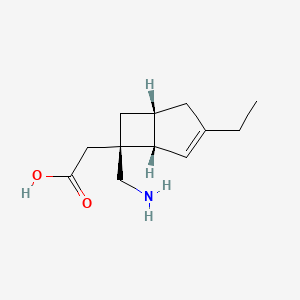

Deapio-platycodin D2 is a natural product found in the root of Platycodon grandiflorum, commonly known as balloon flower. This compound belongs to the class of oleanane-type triterpenoid saponins, which are known for their diverse pharmacological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Deapio-platycodin D2 primarily targets tumor cells, inducing mitochondrial dysfunction, enhancing autophagy, and promoting cell senescence . It upregulates NIX and P21, and downregulates CyclinA2 .

Mode of Action

This compound interacts with its targets by inducing mitophagy in hepatocellular carcinoma (HCC) cells through NIX, thereby activating the P21/CyclinA2 pathway and promoting cell senescence . This interaction results in significant inhibition of the proliferation of HCC cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve various signaling pathways . The compound has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . The mechanism of these effects draws lots of attention, with various signaling pathways involved in these processes .

Pharmacokinetics

Research on the pharmacokinetics of this compound is still under study . The bioavailability of this compound could potentially be improved by being prescribed with Glycyrrhiza uralensis Fisch or by creating a new dosage form .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of the proliferation of HCC cells, induction of mitochondrial dysfunction, enhancement of autophagy, and promotion of cell senescence . It upregulates NIX and P21, and downregulates CyclinA2 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction temperature, enzyme load, and reaction time can significantly affect the yields of this compound .

Biochemische Analyse

Biochemical Properties

Deapio-platycodin D2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of glycoside hydrolases, which are enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition can lead to the accumulation of certain glycosides, thereby affecting various metabolic pathways. Additionally, this compound interacts with membrane proteins, altering their function and influencing cellular signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . Furthermore, this compound influences gene expression by regulating transcription factors and epigenetic modifications. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and substrate utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This binding can result in the activation or inhibition of various enzymes, such as kinases and phosphatases, which play pivotal roles in cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits stability under specific conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . This interaction can lead to alterations in metabolic flux and changes in the levels of specific metabolites. Additionally, this compound can influence the activity of co-factors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are critical for its therapeutic efficacy and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can modulate protein folding and energy production, respectively . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Platycoside A involves the enzymatic hydrolysis of crude platycosides extracted from Radix Platycodi. The process is optimized using response surface methodology (RSM) to achieve high conversion yields. The hydrolysis is carried out using glycoside hydrolases, with snailase showing a strong ability to transform deapio-platycoside E into Platycoside A. The optimal conditions for this enzymatic reaction are a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .

Industrial Production Methods

For industrial production, the enzymatic preparation method is scaled up to ensure consistent and high-yield production of Platycoside A. The process involves the extraction of platycosides from Radix Platycodi using solvents such as ethanol, followed by enzymatic hydrolysis under controlled conditions. The use of response surface methodology ensures that the reaction parameters are optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Deapio-platycodin D2 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The enzymatic hydrolysis of deapio-platycoside E to Platycoside A is a key reaction in its preparation .

Common Reagents and Conditions

The hydrolysis reaction utilizes glycoside hydrolases, with snailase being the most effective enzyme for this transformation. The reaction is carried out at a temperature of 43°C with an enzyme load of 15% and a reaction time of 22 hours .

Major Products Formed

The primary product formed from the hydrolysis of deapio-platycoside E is Platycoside A. This compound can further undergo oxidation and reduction reactions to form other derivatives, which may have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Deapio-platycodin D2 is part of a family of oleanane-type triterpenoid saponins, which includes compounds such as platycodin D, deapio-platycodin D, platycodin D3, and deapio-platycoside E . Compared to these similar compounds, Platycoside A has shown unique properties in enhancing autophagy and cell senescence, making it particularly valuable for cancer treatment and anti-aging research .

Conclusion

This compound is a promising compound with diverse pharmacological activities and potential applications in medicine, pharmacology, biology, and industry. Its unique mechanism of action and ability to regulate autophagy and cell senescence make it a valuable target for further research and development.

Eigenschaften

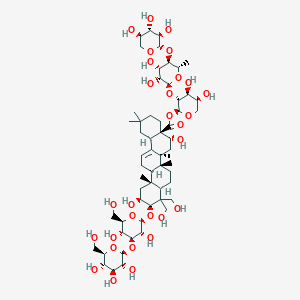

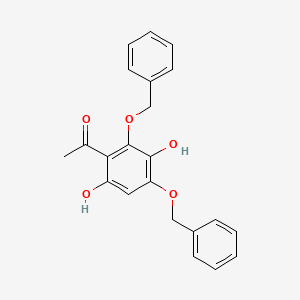

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHADRFMYRLBVAJ-BCXQWGEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Platycoside A?

A1: Platycoside A has the molecular formula C47H76O18 and a molecular weight of 917.08 g/mol. [, ]

Q2: Is there spectroscopic data available for Platycoside A?

A2: Yes, the structure of Platycoside A has been elucidated using various spectroscopic techniques, including FAB-MS, IR, 1H-NMR, and 13C-NMR. [, , , , , ]

Q3: How does the structure of Platycoside A compare to other platycosides?

A3: Platycoside A shares a common oleanane triterpene backbone with other platycosides but differs in the composition and arrangement of sugar moieties attached to the aglycone. These structural variations contribute to the unique pharmacological properties of individual platycosides. [, , , ]

Q4: What are the reported biological activities of Platycoside A?

A4: Platycoside A has demonstrated various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects in both in vitro and in vivo studies. [, , , , ]

Q5: How does Platycoside A exert its anti-inflammatory effects?

A5: While the exact mechanisms are still under investigation, studies suggest that Platycoside A may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin-6 (IL-6), and by suppressing the activation of signaling pathways like NF-κB and PI3K/Akt. [, , , ]

Q6: Does Platycoside A have any cytotoxic effects against cancer cells?

A6: In vitro studies have shown that Platycoside A can inhibit the proliferation of various human tumor cell lines, including lung cancer (A549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), central nervous system cancer (XF498), and colon cancer (HCT-15) cells. []

Q7: What is the potential of Platycoside A in treating metabolic disorders?

A7: Research suggests that Platycoside A might have potential in managing metabolic disorders. For example, it has been shown to suppress adipocyte differentiation and intervene in lipid metabolism, indicating a possible role in addressing obesity and related conditions. [, ]

Q8: Are there any strategies to enhance the bioavailability of Platycoside A?

A8: Enzymatic modifications and novel drug delivery systems are being investigated to improve the bioavailability and therapeutic efficacy of platycosides, including Platycoside A. [, , , ]

Q9: How is Platycoside A typically isolated and purified?

A9: Various methods have been employed for the extraction and purification of Platycoside A from Platycodon grandiflorum roots, including solvent extraction, column chromatography (silica gel, MPLC, HPLC), and high-speed counter-current chromatography (HSCCC). [, , , ]

Q10: What are the common analytical techniques used to identify and quantify Platycoside A?

A10: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detection (ELSD) and mass spectrometry (MS), is widely used for the identification and quantification of Platycoside A in plant materials and biological samples. [, , , ]

Q11: Can Platycoside A be produced through enzymatic biotransformation?

A11: Yes, specific enzymes like β-glucosidases can be used to convert other platycosides, such as platycoside E and platycodin D3, into Platycoside A. [, , , ]

Q12: How does the structure of Platycoside A relate to its activity?

A12: The number and type of sugar moieties attached to the aglycone significantly influence the biological activity of platycosides. Deglycosylation, such as the removal of the apiose moiety in Platycoside A, can enhance its pharmacological effects. [, , ]

Q13: What is known about the safety and toxicity profile of Platycoside A?

A13: While Platycodon grandiflorum root is generally considered safe for consumption, limited information is available on the specific toxicity profile of Platycoside A. Further research is necessary to determine its safety for therapeutic use. [, ]

Q14: What are the key challenges in developing Platycoside A as a therapeutic agent?

A14: Some of the challenges include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)